3-(Methoxymethylidene)cyclohex-1-ene
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Overview
Description
3-(Methoxymethylidene)cyclohex-1-ene is an organic compound characterized by a cyclohexene ring with a methoxymethylidene group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethylidene)cyclohex-1-ene typically involves the reaction of cyclohexene with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3-(Methoxymethylidene)cyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the methoxymethylidene group to a methylene group.
Substitution: The methoxymethylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of 3-methylcyclohex-1-ene.
Substitution: Formation of various substituted cyclohexenes depending on the nucleophile used.
Scientific Research Applications
3-(Methoxymethylidene)cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Methoxymethylidene)cyclohex-1-ene involves its interaction with various molecular targets. The methoxymethylidene group can participate in electrophilic or nucleophilic reactions, depending on the conditions. The compound’s effects are mediated through its ability to form stable intermediates and transition states, facilitating various chemical transformations.
Comparison with Similar Compounds
Cyclohexene: A simple cycloalkene with similar reactivity but lacking the methoxymethylidene group.
3-Methylcyclohex-1-ene: Similar structure but with a methyl group instead of a methoxymethylidene group.
Cyclohexanone: An oxidized form of cyclohexene with a ketone functional group.
Uniqueness: 3-(Methoxymethylidene)cyclohex-1-ene is unique due to the presence of the methoxymethylidene group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
54210-79-6 |
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Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3-(methoxymethylidene)cyclohexene |
InChI |
InChI=1S/C8H12O/c1-9-7-8-5-3-2-4-6-8/h3,5,7H,2,4,6H2,1H3 |
InChI Key |
MNISGVQGXVZWPO-UHFFFAOYSA-N |
Canonical SMILES |
COC=C1CCCC=C1 |
Origin of Product |
United States |
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